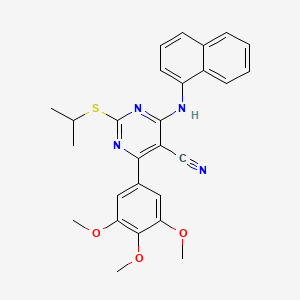
Apoptosis inducer 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis Inducer 6 is a chemical compound known for its ability to trigger programmed cell death, or apoptosis, in various cell typesBy inducing apoptosis, this compound helps eliminate damaged or unwanted cells, thereby maintaining cellular homeostasis and preventing the proliferation of malignant cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis Inducer 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions may produce a variety of substituted compounds with different chemical properties .
Applications De Recherche Scientifique
Apoptosis Inducer 6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions to study the mechanisms of apoptosis and related processes.
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses to programmed cell death.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting apoptosis pathways
Mécanisme D'action
Apoptosis Inducer 6 exerts its effects by activating specific molecular pathways involved in apoptosis. The compound interacts with key proteins and enzymes, such as caspases, which play a crucial role in the execution of apoptosis. By triggering the activation of these proteins, this compound initiates a cascade of events leading to cellular breakdown and death. The compound also targets mitochondrial pathways, promoting the release of pro-apoptotic factors and enhancing the apoptotic response .
Comparaison Avec Des Composés Similaires
Actinomycin D: Inhibits RNA synthesis and induces apoptosis.
Camptothecin: Inhibits topoisomerase I and triggers apoptosis.
Cycloheximide: Inhibits protein synthesis and induces apoptosis.
Dexamethasone: Activates glucocorticoid receptors and promotes apoptosis.
Doxorubicin: Inhibits nucleic acid synthesis and induces apoptosis.
Uniqueness of Apoptosis Inducer 6: this compound stands out due to its broad-spectrum anticancer activity and its ability to selectively induce apoptosis in various cell types. Unlike some other apoptosis inducers, this compound has shown efficacy in both solid tumors and hematologic malignancies, making it a versatile and promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C27H26N4O3S |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
4-(naphthalen-1-ylamino)-2-propan-2-ylsulfanyl-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C27H26N4O3S/c1-16(2)35-27-30-24(18-13-22(32-3)25(34-5)23(14-18)33-4)20(15-28)26(31-27)29-21-12-8-10-17-9-6-7-11-19(17)21/h6-14,16H,1-5H3,(H,29,30,31) |
Clé InChI |
CQEBXWDWTPYDKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=NC(=C(C(=N1)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


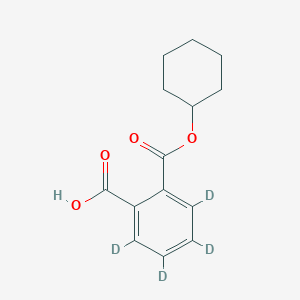
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

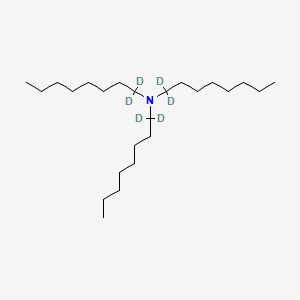
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)

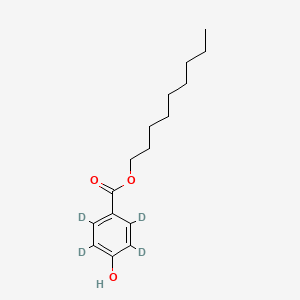
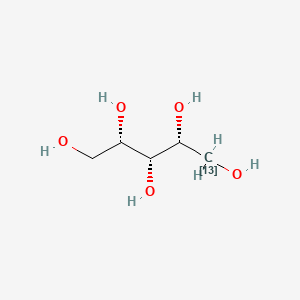
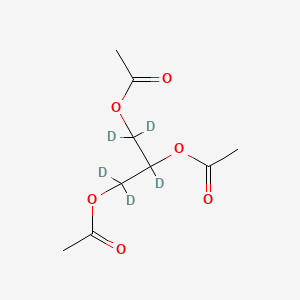
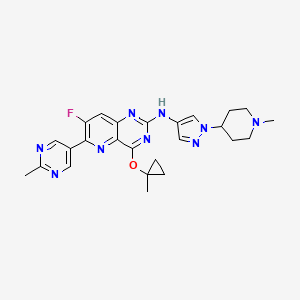

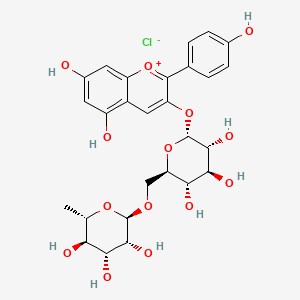
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
